

# Replicating Published Findings: A Comparative Guide to Org OD 02-0

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## Compound of Interest

Compound Name: Org OD 02-0

Cat. No.: B083341

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This guide provides an objective comparison of the performance of **Org OD 02-0**, a specific membrane progesterone receptor  $\alpha$  (mPR $\alpha$ ) agonist, with other alternatives, supported by experimental data from published findings. All quantitative data is summarized in clearly structured tables, and detailed methodologies for key experiments are provided to facilitate replication.

## Performance Comparison: Org OD 02-0 vs. Alternatives

**Org OD 02-0** has been extensively characterized as a potent and selective agonist for mPR $\alpha$ , distinguishing its actions from those mediated by the nuclear progesterone receptor (nPR). The following tables summarize the comparative binding affinities and functional effects of **Org OD 02-0** and the commonly used nPR agonist, R5020 (promegestone).

Table 1: Comparative Binding Affinities for Progesterone Receptors

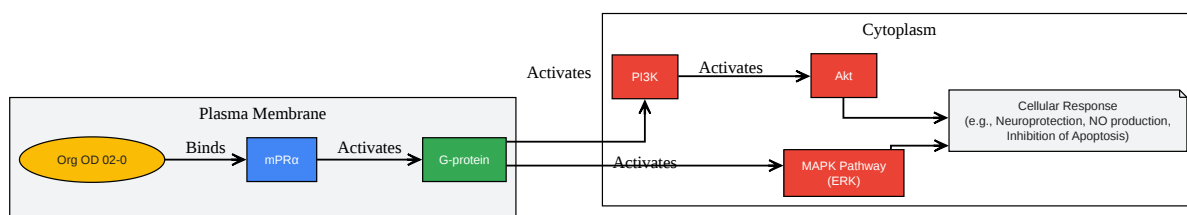
Compound	Receptor Target	IC50 / EC50	Cell Line / System	Reference
Org OD 02-0	mPR $\alpha$	IC50: 33.9 nM	MDA-MB-231 cells transfected with human mPR $\alpha$	[1]
mPR $\alpha$	EC50: ~40 nM	Atlantic croaker granulosa/theca cells	[2]	
mPR $\alpha$	High Affinity	Human umbilical vein endothelial cell (HUVEC) membranes	[3]	
R5020	mPR $\alpha$	Low Affinity	Human umbilical vein endothelial cell (HUVEC) membranes	[3]
mPR $\alpha$	EC50: 297 nM	Atlantic croaker granulosa/theca cells	[2]	
nPR	High Affinity	-		
Progesterone	mPR $\alpha$	IC50: $\sim 5 \times 10^{-8}$ M	MDA-MB-231 cells stably transfected with PGRMC1	

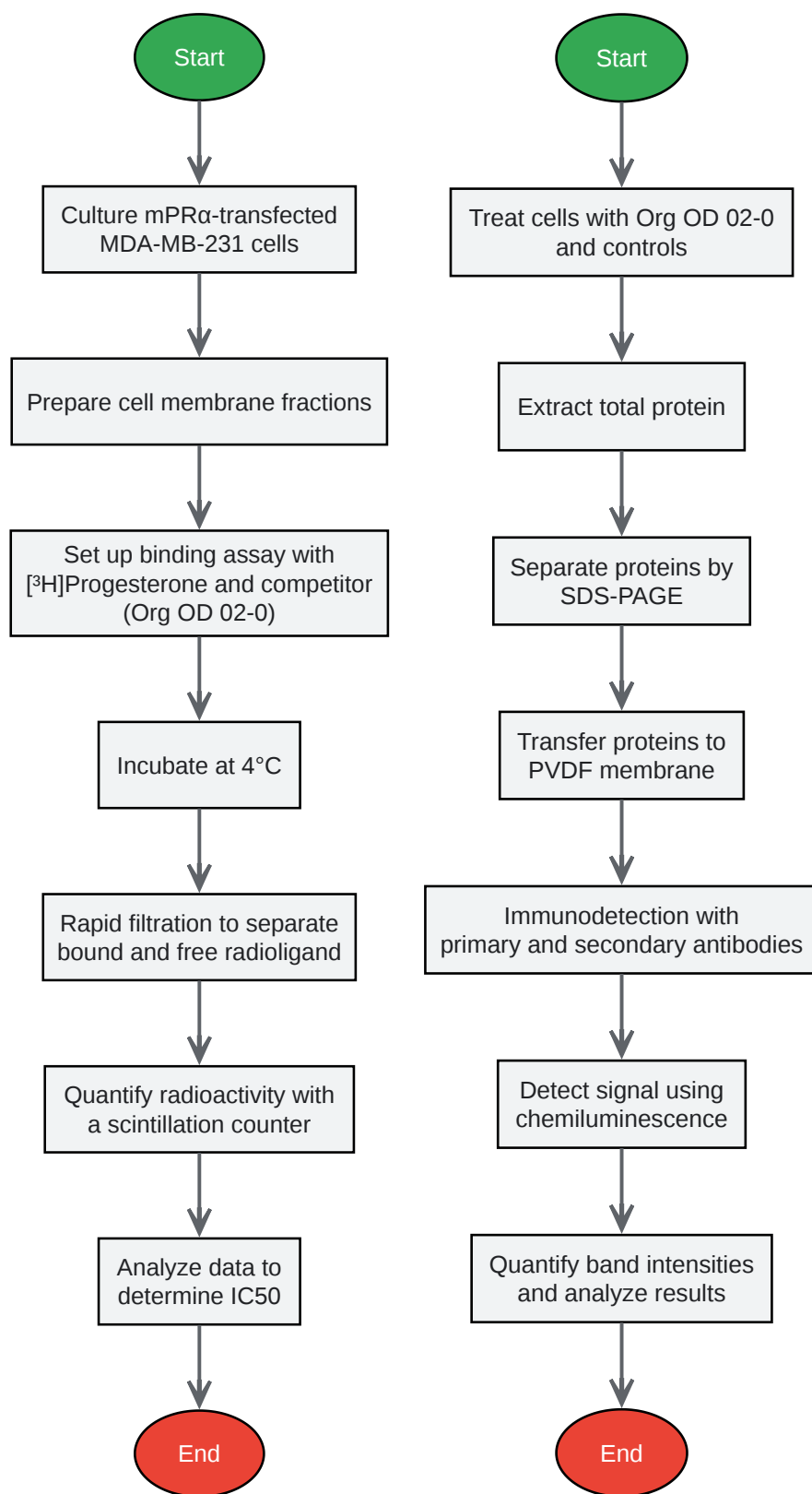
Table 2: Functional Comparison in Cellular Assays

Assay	Cell Line	Org OD 02-0 Effect	R5020 Effect	Reference
Prolactin Secretion	Rat Pituitaries / GH3 cells	Inhibition	Ineffective	
Neuronal Cell Viability (in a Parkinson's disease model)	SH-SY5Y	Neuroprotective	Ineffective	
NO Production	HUVECs	Significant Increase	Ineffective	
eNOS Phosphorylation	HUVECs	Significant Increase	Ineffective	
Akt Phosphorylation	MB468 breast cancer cells	Increased	No effect	
G-protein Activation	Atlantic croaker G/T cells	Increased [ <sup>35</sup> S]GTPγ-S binding	No alteration in [ <sup>35</sup> S]GTPγ-S binding	
Sperm Hypermotility	Atlantic croaker sperm	Stimulation	-	
Cell Death (Serum Starvation)	Atlantic croaker G/T cells	Decreased incidence	No effect	

## Signaling Pathways of Org OD 02-0

**Org OD 02-0** exerts its effects primarily through the activation of mPR $\alpha$ , which in turn initiates downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
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